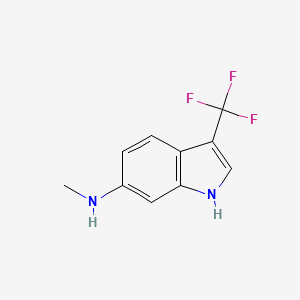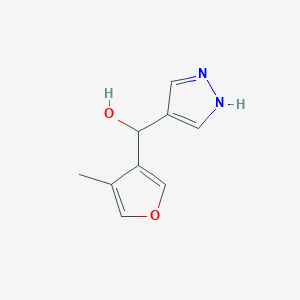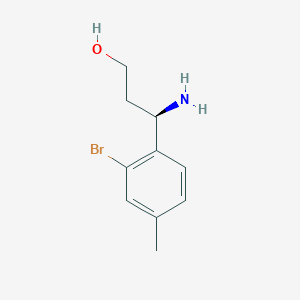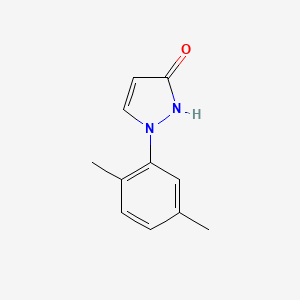
N-Methyl-3-(trifluoromethyl)-1H-indol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-3-(trifluoromethyl)-1H-indol-6-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The trifluoromethyl group (-CF3) is a significant functional group in organic chemistry due to its unique properties, such as high electronegativity and lipophilicity, which can enhance the biological activity of compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of indole derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . Another approach involves the use of trifluoromethyl iodide (CF3I) in the presence of a base .
Industrial Production Methods
Industrial production of N-Methyl-3-(trifluoromethyl)-1H-indol-6-amine may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and pressure, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-3-(trifluoromethyl)-1H-indol-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-3-(trifluoromethyl)-1H-indol-6-one, while reduction may produce this compound derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-Methyl-3-(trifluoromethyl)-1H-indol-6-amine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of N-Methyl-3-(trifluoromethyl)-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s intended use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoxetine: N-Methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, an antidepressant drug.
Celecoxib: A nonsteroidal anti-inflammatory drug containing a trifluoromethyl group.
Efavirenz: An HIV reverse transcriptase inhibitor with a trifluoromethyl group.
Uniqueness
N-Methyl-3-(trifluoromethyl)-1H-indol-6-amine is unique due to its specific indole structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination can result in enhanced biological activity and specificity compared to other compounds with similar functional groups .
Eigenschaften
Molekularformel |
C10H9F3N2 |
|---|---|
Molekulargewicht |
214.19 g/mol |
IUPAC-Name |
N-methyl-3-(trifluoromethyl)-1H-indol-6-amine |
InChI |
InChI=1S/C10H9F3N2/c1-14-6-2-3-7-8(10(11,12)13)5-15-9(7)4-6/h2-5,14-15H,1H3 |
InChI-Schlüssel |
LTVZGMAQUNGAIV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC2=C(C=C1)C(=CN2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13068353.png)


![Racemic-(3S,3aS,6aR)-4-benzyl1-tert-butyl3-hydroxytetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate](/img/structure/B13068368.png)

![1-[2-(3-Amino-4-bromo-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13068386.png)

![[2-(Difluoromethyl)cyclopentyl]methanamine](/img/structure/B13068419.png)
![3-(2-furylmethyl)-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13068427.png)

![4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B13068437.png)

![3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13068442.png)
